![molecular formula C19H23NO6 B601822 4-Hydroxy Atomoxetine Oxalate CAS No. 457634-21-8](/img/new.no-structure.jpg)
4-Hydroxy Atomoxetine Oxalate
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Overview
Description
4-Hydroxy Atomoxetine Oxalate is a metabolite of Atomoxetine, a selective norepinephrine reuptake inhibitor used primarily in the treatment of attention-deficit hyperactivity disorder (ADHD). This compound is formed through the aromatic ring-hydroxylation of Atomoxetine, primarily mediated by the enzyme cytochrome P450 2D6 .
Mechanism of Action
Target of Action
4-Hydroxy Atomoxetine Oxalate is the primary oxidative metabolite of Atomoxetine . Atomoxetine is a selective norepinephrine reuptake inhibitor (SNRI) used in the management of Attention Deficit Hyperactivity Disorder (ADHD) . The primary target of this compound is the norepinephrine transporter . It has similar affinity for the norepinephrine transporter as Atomoxetine .
Mode of Action
This compound inhibits the norepinephrine transporter, thereby increasing the concentration of norepinephrine in the synaptic cleft . This leads to enhanced neurotransmission, which is thought to be one of the mechanisms by which the compound exerts its therapeutic effects .
Biochemical Pathways
The formation of this compound is primarily mediated by the polymorphically expressed enzyme cytochrome P450 (CYP) 2D6 . This results in two distinct populations of individuals: those exhibiting active metabolic capabilities (CYP2D6 extensive metabolizers) and those exhibiting poor metabolic capabilities (CYP2D6 poor metabolizers) for Atomoxetine .
Pharmacokinetics
This compound is rapidly glucuronidated and excreted in urine . The systemic plasma clearance of Atomoxetine is influenced by the activity of CYP2D6 . In extensive metabolizers, Atomoxetine has a plasma half-life of 5.2 hours, while in poor metabolizers, Atomoxetine has a plasma half-life of 21.6 hours . The average steady-state plasma concentrations are approximately 10-fold higher in poor metabolizers compared with extensive metabolizers .
Result of Action
The inhibition of the norepinephrine transporter by this compound leads to an increase in norepinephrine concentration in the synaptic cleft, enhancing neurotransmission . This is thought to improve symptoms associated with ADHD, including distractibility, short attention span, hyperactivity, emotional lability, and impulsivity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the activity of CYP2D6, which is responsible for the formation of this compound, can be affected by other drugs that are metabolized by the same enzyme . Additionally, the bioavailability and clearance of Atomoxetine can be influenced by the individual’s metabolic capabilities .
Biochemical Analysis
Biochemical Properties
4-Hydroxy Atomoxetine Oxalate is formed through the aromatic ring-hydroxylation of Atomoxetine, primarily mediated by the enzyme cytochrome P450 2D6 (CYP2D6) . This enzyme is polymorphically expressed, resulting in two distinct populations: extensive metabolizers and poor metabolizers. The interaction between this compound and CYP2D6 is crucial for its formation and subsequent glucuronidation. Additionally, this compound exhibits similar affinity for the norepinephrine transporter as Atomoxetine, making it an equipotent inhibitor .
Cellular Effects
This compound influences various cellular processes, particularly in the central nervous system. It increases norepinephrine levels in the synaptic cleft by inhibiting its reuptake, which enhances neurotransmission and improves attention and focus in individuals with ADHD . This compound also affects cell signaling pathways, particularly those involving norepinephrine, and can modulate gene expression related to neurotransmitter synthesis and release .
Molecular Mechanism
At the molecular level, this compound binds to the norepinephrine transporter, inhibiting its function and preventing the reuptake of norepinephrine into presynaptic neurons . This inhibition increases the availability of norepinephrine in the synaptic cleft, enhancing adrenergic signaling. Additionally, this compound may interact with other neurotransmitter systems, including dopamine and serotonin, although its primary action is on norepinephrine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is rapidly glucuronidated and excreted in urine, with its stability and degradation influenced by the activity of CYP2D6 . Long-term studies have shown that this compound can accumulate in poor metabolizers, leading to higher steady-state plasma concentrations compared to extensive metabolizers . This accumulation can result in prolonged therapeutic effects and potential adverse reactions.
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound are dose-dependent. Higher doses of the compound can lead to increased norepinephrine levels and enhanced therapeutic effects, but may also result in adverse effects such as hyperactivity and cardiovascular changes . Threshold effects have been observed, with low doses providing therapeutic benefits without significant side effects, while high doses can cause toxicity and other adverse reactions .
Metabolic Pathways
This compound is primarily metabolized through glucuronidation and excreted in urine . The formation of this compound is mediated by CYP2D6, which hydroxylates the aromatic ring of Atomoxetine. This metabolic pathway is crucial for the clearance of Atomoxetine and its metabolites from the body. Additionally, this compound can influence metabolic flux and alter the levels of other metabolites involved in neurotransmitter synthesis and degradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is highly bound to plasma albumin, which facilitates its distribution in total body water . The compound’s affinity for the norepinephrine transporter also influences its localization and accumulation in adrenergic neurons, where it exerts its therapeutic effects .
Subcellular Localization
This compound is primarily localized in the synaptic cleft and presynaptic neurons, where it inhibits the norepinephrine transporter . This subcellular localization is essential for its function as a norepinephrine reuptake inhibitor. Additionally, the compound may undergo post-translational modifications that influence its targeting to specific cellular compartments and organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Atomoxetine Oxalate involves the hydroxylation of Atomoxetine. The process typically includes the following steps:
Hydroxylation: Atomoxetine undergoes aromatic ring-hydroxylation to form 4-Hydroxy Atomoxetine.
Oxalate Formation: The hydroxylated product is then reacted with oxalic acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydroxylation: Large quantities of Atomoxetine are subjected to hydroxylation using suitable catalysts and conditions.
Purification: The hydroxylated product is purified through crystallization or other separation techniques.
Oxalate Formation: The purified 4-Hydroxy Atomoxetine is then reacted with oxalic acid to form the oxalate salt.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy Atomoxetine Oxalate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Further oxidized derivatives of 4-Hydroxy Atomoxetine.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Compounds with substituted functional groups replacing the hydroxyl group.
Scientific Research Applications
Pharmacological Properties
4-Hydroxy Atomoxetine Oxalate exhibits similar pharmacodynamic properties to Atomoxetine, primarily functioning as a selective norepinephrine reuptake inhibitor. This mechanism is crucial in managing ADHD symptoms by increasing norepinephrine levels in the synaptic cleft, thereby enhancing attention and focus in patients. Additionally, it has been noted for its potential off-label uses in treating conditions such as chronic pain and treatment-resistant depression.
Attention Deficit Hyperactivity Disorder (ADHD)
The primary application of this compound is in the management of ADHD. It is particularly beneficial for patients who cannot tolerate stimulant medications due to side effects or contraindications. Clinical studies have demonstrated its efficacy in reducing ADHD symptoms across diverse populations, including children and adults .
Chronic Pain Management
Recent case studies have highlighted the effectiveness of Atomoxetine, including its hydroxy derivative, in alleviating chronic pain symptoms, particularly when comorbid with post-traumatic stress disorder (PTSD). A notable case involved a patient whose chronic pain improved significantly after switching from methylphenidate to Atomoxetine. The patient reported enhanced emotional regulation and social interaction after sustained treatment with high doses of Atomoxetine .
Treatment-Resistant Depression
While not FDA-approved for this indication, there is emerging evidence supporting the use of this compound in adult patients with treatment-resistant depression. Its norepinephrine reuptake inhibition may provide benefits where traditional antidepressants fail .
Case Study: Chronic Pain with Comorbid PTSD
A detailed case report documented a female patient with chronic pain and PTSD who transitioned from methylphenidate to Atomoxetine. Over the course of treatment:
- Initial Dose : Started at 40 mg/day.
- Progression : Gradual increase to 120 mg/day over several months.
- Outcomes : Marked improvement in pain-related scales and emotional well-being; the patient resumed social activities after years of isolation.
The patient's experience underscores the potential benefits of this compound beyond ADHD, particularly in complex cases involving chronic pain and mental health disorders .
Synthesis and Development
Recent advancements have focused on the synthesis of this compound through novel methods that enhance yield and purity. A patented process involves multiple steps starting from 3-chloro-1-phenylpropanol, ultimately yielding crystalline forms of the compound suitable for pharmaceutical applications . This efficient synthesis is crucial for ensuring a stable supply for clinical use.
Comparison with Similar Compounds
Atomoxetine: The parent compound, also a selective norepinephrine reuptake inhibitor.
N-desmethyl Atomoxetine: Another metabolite of Atomoxetine with limited activity.
Norquetiapine: An active metabolite of Quetiapine with distinct pharmacological properties
Uniqueness: 4-Hydroxy Atomoxetine Oxalate is unique due to its specific hydroxylation at the aromatic ring, which imparts distinct pharmacokinetic and pharmacodynamic properties. Unlike other metabolites, it retains significant activity as a norepinephrine reuptake inhibitor, making it a valuable compound for therapeutic and research purposes .
Biological Activity
4-Hydroxy Atomoxetine Oxalate (4-OH-ATX) is a significant metabolite of Atomoxetine, a selective norepinephrine reuptake inhibitor (NRI) primarily used in treating attention-deficit hyperactivity disorder (ADHD). Understanding the biological activity of this compound is crucial for its therapeutic applications and potential side effects. This article synthesizes data from various studies, highlighting its mechanism of action, pharmacokinetics, and biological effects.
Target and Mode of Action
this compound functions by inhibiting the norepinephrine transporter (NET), leading to increased norepinephrine levels in the synaptic cleft. This action enhances neurotransmission, particularly in the central nervous system (CNS), which is vital for improving attention and focus in ADHD patients.
Biochemical Pathways
The formation of 4-OH-ATX is mediated by the enzyme cytochrome P450 2D6 (CYP2D6), which is polymorphically expressed among individuals. Variations in CYP2D6 activity can significantly influence the metabolism and efficacy of Atomoxetine and its metabolites .
Pharmacokinetics
Absorption and Distribution
After oral administration, Atomoxetine is rapidly absorbed, with 4-OH-ATX being one of its primary metabolites. The pharmacokinetics are influenced by genetic polymorphisms in CYP2D6, affecting bioavailability and clearance rates. For extensive metabolizers, the absolute bioavailability of Atomoxetine is approximately 63%, while it can reach up to 94% in poor metabolizers .
Metabolism and Excretion
4-OH-ATX undergoes extensive glucuronidation and is primarily excreted in urine. Studies indicate that over 80% of a dose is eliminated as glucuronide conjugates, with only a minor fraction excreted unchanged . The half-life of Atomoxetine varies based on CYP2D6 activity, ranging from 3 to 5.6 hours .
Biological Effects
Cellular Effects
Research shows that this compound enhances norepinephrine levels by inhibiting its reuptake, which has been linked to improved cognitive functions in ADHD patients. In laboratory settings, higher doses correlate with increased norepinephrine concentrations but may also lead to adverse effects such as hyperactivity and cardiovascular changes .
Dosage Effects in Animal Models
Studies demonstrate that the effects of 4-OH-ATX are dose-dependent. In animal models, varying dosages resulted in different levels of norepinephrine elevation, showcasing both therapeutic benefits and potential side effects at higher concentrations.
Comparative Analysis
Compound | Mechanism of Action | Pharmacokinetics |
---|---|---|
Atomoxetine | Norepinephrine reuptake inhibition | Bioavailability: 63%-94% |
This compound | Norepinephrine reuptake inhibition | Major metabolite; >80% excreted as glucuronides |
N-desmethyl Atomoxetine | Weaker NRI activity | Less significant pharmacological effects |
Case Studies
- Efficacy in ADHD Treatment : A clinical trial involving children and adolescents demonstrated that Atomoxetine (and by extension its metabolites) significantly improved ADHD symptoms compared to placebo . The results indicated a marked improvement in attention span and reduction in impulsivity.
- Metabolic Profiling Research : Studies have shown that individuals with variations in CYP2D6 exhibit different metabolic profiles for Atomoxetine and its metabolites, including 4-OH-ATX. These profiles can affect therapeutic outcomes and side effect profiles, highlighting the importance of pharmacogenomics in treatment planning .
Properties
CAS No. |
457634-21-8 |
---|---|
Molecular Formula |
C19H23NO6 |
Molecular Weight |
361.40 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
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